molecular formula C12H29N5 B14290977 10-Methyl-1,4,8,12-tetraazacyclopentadecan-10-amine CAS No. 120066-23-1

10-Methyl-1,4,8,12-tetraazacyclopentadecan-10-amine

Cat. No.: B14290977
CAS No.: 120066-23-1
M. Wt: 243.39 g/mol
InChI Key: HQHRYFJPJCLTHA-UHFFFAOYSA-N
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Description

10-Methyl-1,4,8,12-tetraazacyclopentadecan-10-amine is a macrocyclic compound with a pendant primary amine group. It belongs to the class of tetraazacycloalkanes, which are known for their ability to form stable complexes with metal ions. This compound is of interest in various fields, including coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Methyl-1,4,8,12-tetraazacyclopentadecan-10-amine can be synthesized through the reduction of its nitro precursor. The zinc/aqueous hydrochloric acid reduction of (10-methyl-10-nitro-1,4,8,12-tetraazacyclopentadecane)copper (II) ion yields the hydrochloride salts of the desired amine . The reaction conditions typically involve the use of zinc powder and hydrochloric acid under controlled temperature and stirring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyl-1,4,8,12-tetraazacyclopentadecan-10-amine is unique due to its specific ring size and the presence of a pendant primary amine group. This structure allows it to form highly stable and selective metal complexes, which can be advantageous in various chemical and industrial applications .

Properties

CAS No.

120066-23-1

Molecular Formula

C12H29N5

Molecular Weight

243.39 g/mol

IUPAC Name

10-methyl-1,4,8,12-tetrazacyclopentadecan-10-amine

InChI

InChI=1S/C12H29N5/c1-12(13)10-16-6-2-4-14-8-9-15-5-3-7-17-11-12/h14-17H,2-11,13H2,1H3

InChI Key

HQHRYFJPJCLTHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCCNCCNCCCNC1)N

Origin of Product

United States

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